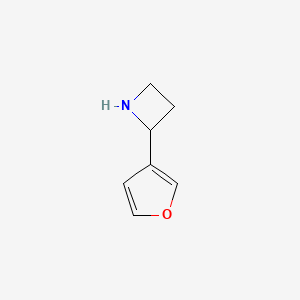

2-(Furan-3-yl)azetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Modern Organic Synthesis

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as crucial building blocks in contemporary organic synthesis. clockss.orgrsc.org Their importance stems from a combination of inherent ring strain (approximately 25.4 kcal/mol) and relative stability, which makes them more manageable than the highly reactive aziridines, yet more reactive than the stable pyrrolidines. rsc.orgresearchgate.net This moderate ring strain is the driving force behind their unique reactivity, allowing for selective ring-opening and ring-expansion reactions to generate a variety of complex acyclic amines and larger heterocyclic systems. clockss.orgrsc.org

In medicinal chemistry, the rigid, three-dimensional structure of the azetidine ring is a highly sought-after feature. nih.govnih.gov It serves as a "bioisostere," a chemical substituent that can replace another group in a biologically active molecule without significantly altering its essential biological activity. tcichemicals.combaranlab.org This replacement can lead to improved physicochemical properties such as solubility and metabolic stability, and can enhance binding affinity to biological targets. nih.govtcichemicals.com Consequently, azetidine scaffolds are integral components of several approved drugs, including the antihypertensive agent azelnidipine (B1666253) and the anticoagulant ximelagatran. rsc.orgacs.org The synthesis of azetidines, however, remains a challenge due to the energetic barrier of forming the strained four-membered ring, making the development of new synthetic methodologies an active area of research. researchgate.netnih.govmedwinpublishers.com

Role of Furan (B31954) Moieties as Versatile Components in Heterocyclic Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile and fundamental component in the toolkit of heterocyclic chemistry. acs.orgjnao-nu.com Its utility is rooted in its dual reactivity. While it possesses aromatic character, its resonance energy is significantly lower than that of benzene (B151609), allowing it to readily undergo reactions that involve dearomatization. acs.org This enables furan to act as a diene in Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic structures. acs.orgacs.org

Unique Academic Research Challenges and Opportunities Posed by 2-(Furan-3-yl)azetidine

The specific molecule this compound, which links a furan ring at its 3-position to the 2-position of an azetidine ring, encapsulates a unique set of research challenges and opportunities. Information on this precise isomer is limited, highlighting an underexplored area of chemical space.

Research Challenges:

Synthesis: The primary challenge lies in the stereoselective synthesis of this specific constitutional isomer. General methods for creating 2-substituted azetidines are less common than for the 3-substituted counterparts. chemrxiv.orgthieme-connect.com Furthermore, controlling the regiochemistry to favor substitution at the furan-3 position over the more electronically accessible furan-2 position presents a significant hurdle. ijabbr.com The development of robust synthetic routes, such as the decarboxylative cross-coupling of azetidine-2-carboxylic acids with heteroaryl halides, represents a key methodological advancement needed to access this compound efficiently. nih.govacs.org The inherent instability of the furan ring to strong acids and the challenges in forming the strained azetidine ring add layers of complexity to any synthetic strategy. clockss.orgijabbr.com

Stability and Reactivity: The juxtaposition of the electron-rich furan ring and the strained, nitrogen-containing azetidine ring may lead to unique, and potentially unpredictable, reactivity and stability profiles that require careful investigation.

Research Opportunities:

Medicinal Chemistry: As a novel scaffold, this compound is a compound of interest for medicinal chemistry. Its structure is analogous to other bioactive azetidine derivatives, suggesting potential applications in drug discovery programs. It can be explored as a novel bioisosteric replacement for more common groups like phenyl, pyridine, or piperidine, potentially offering new vectors for molecular interaction and improved drug-like properties. tcichemicals.comthieme-connect.com

Novel Building Block: The development of efficient synthetic pathways would unlock its potential as a versatile building block. The furan and azetidine moieties can be further functionalized, opening doors to a wide array of novel, complex heterocyclic structures that are currently difficult to access. clockss.orgacs.org For example, a recently developed copper-catalyzed boryl allylation of azetines allows for the creation of chiral 2,3-disubstituted azetidines, a method that could potentially be adapted for furan-containing substrates. acs.org

In essence, this compound stands as a frontier molecule. Overcoming the synthetic challenges to its preparation will pave the way for exciting opportunities in the design of new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-3-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRKUVUBGXHHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Furan 3 Yl Azetidine and Analogs

Ring-Opening Reactions of Strained Azetidine (B1206935) Systems

The significant ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening reactions, providing a pathway to various functionalized acyclic amines. rsc.org The presence of a 2-furyl substituent introduces electronic effects that can influence the regioselectivity and facility of these reactions.

Nucleophilic ring-opening is a common transformation for azetidines, often requiring activation by protonation or conversion to a quaternary ammonium (B1175870) salt to enhance the leaving group ability of the nitrogen atom. magtech.com.cnnih.gov For 2-aryl substituted azetidines, such as 2-(furan-3-yl)azetidine, nucleophilic attack typically occurs at the C2 carbon. This regioselectivity is governed by the electronic stabilization of the transition state or any potential carbocationic intermediate by the adjacent aromatic ring. magtech.com.cn

The general mechanism involves the nucleophile attacking the C2 position, leading to the cleavage of the C2-N bond in a manner analogous to an SN2 reaction. nih.gov The furan (B31954) ring, being an electron-rich aromatic system, can stabilize a positive charge buildup on the benzylic-like C2 carbon during the transition state, thus facilitating the ring-opening process. magtech.com.cn A variety of nucleophiles, including halides, thiols, and oxygen-based nucleophiles, can participate in these reactions, often catalyzed by Lewis or Brønsted acids. researchgate.netnih.gov

| Nucleophile | Reaction Conditions | Major Product Type | Key Observations |

|---|---|---|---|

| Halides (e.g., F⁻, Cl⁻) | Activation to azetidinium salt | γ-Haloamines | Site-selective attack at the C2 (benzylic) position. researchgate.net |

| Thiols | Chiral phosphoric acid catalyst | γ-Thioamines | Enantioselective desymmetrization possible for certain substrates. rsc.org |

| Oxygen Nucleophiles (e.g., H₂O, ROH) | Acid catalysis | γ-Amino alcohols/ethers | Reaction often proceeds after protonation of the azetidine nitrogen. nih.gov |

Reductive cleavage of the N-C bond in azetidines offers another route to functionalized amines. While less common than for the more strained aziridines, methods for the reductive opening of azetidines are being developed. rsc.org These reactions typically involve single-electron transfer (SET) from a reducing agent to the azetidine ring or an activated derivative.

For N-acyl azetidines, reductive cleavage of the C2-N bond can be achieved using potent reducing agents like sodium dispersions in the presence of a crown ether. mdpi.com The significant ring strain of the azetidine is a key driving force for this transformation, allowing for selective cleavage over less strained cyclic or acyclic amides. mdpi.com The reaction is believed to proceed through a two-electron process, resulting in the formation of a secondary amide. mdpi.com

The furan ring at the C2 position exerts a significant electronic influence on the azetidine ring. Unsaturated substituents like aryl groups, including furan, can stabilize the adjacent C-N bond through conjugation, which in turn facilitates its cleavage during ring-opening reactions. magtech.com.cn This stabilization of the transition state makes the C2-N bond the preferential site for cleavage in this compound.

Conversely, in acid-mediated reactions, the stability of the azetidine can be compromised. Studies on analogous N-aryl azetidines have shown that they can undergo intramolecular ring-opening decomposition under acidic conditions. nih.gov The rate of this decomposition is influenced by the electronic properties and basicity of the aryl substituent. nih.gov While a direct study on this compound is not available, it can be inferred that the electron-rich furan ring could influence the pKa of the azetidine nitrogen and thus its stability in acidic media.

Functionalization of the Azetidine Nitrogen and Carbon Frameworks

Beyond ring-opening, the azetidine scaffold can be modified at both the nitrogen and carbon atoms, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the azetidine nitrogen is a common strategy. The secondary amine of this compound can readily undergo standard reactions such as acylation, sulfonylation, and alkylation. nih.gov These modifications are often used to introduce new functionalities or to protect the nitrogen during subsequent transformations. For instance, the introduction of a carbamate (B1207046) protecting group like Boc (tert-butyloxycarbonyl) is a standard procedure. researchgate.net

Modification of the carbon framework of the azetidine ring is more challenging but synthetically valuable. Recent advances have enabled the functionalization of azetidines at various positions. For example, lithiation of N-Boc-azetidine can be directed to the C3 position, allowing for the introduction of various electrophiles. uniba.it Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with high enantioselectivity, demonstrating a method for functionalizing both the C2 and C3 positions simultaneously. acs.org While these methods have not been specifically reported for this compound, they represent potential pathways for its further derivatization.

Chemical Modifications of the Furan Ring in Azetidine-Furan Conjugates

The furan moiety in this compound is also amenable to a range of chemical transformations, offering another handle for structural diversification.

The furan ring can serve as a masked carboxylic acid. organicreactions.org Through oxidative cleavage, the furan ring can be converted into a 1,4-dicarbonyl compound, which can be further oxidized to a carboxylic acid. This transformation is particularly useful in medicinal chemistry for generating novel amino acid derivatives.

A mild and efficient method for this transformation involves a ruthenium-catalyzed oxidation. researchgate.net This protocol has been successfully applied to 3-aryl-3-furanyl azetidines to generate azetidine-3-aryl-3-carboxylic acid derivatives. researchgate.netnih.gov The reaction typically uses a catalytic amount of a ruthenium salt (e.g., RuCl₃) with a stoichiometric oxidant like sodium periodate. This method is advantageous due to its mild conditions, which are often compatible with the sensitive azetidine ring. Other oxidizing agents such as ammonium nitrate (B79036) in aqueous acetic acid have also been used for the oxidative cleavage of furan derivatives. researchgate.net

| Substrate Type | Oxidizing System | Product Type | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)azetidine | RuCl₃ (cat.), NaIO₄ | Azetidine-3-aryl-3-carboxylic acid | researchgate.netnih.gov |

| General Furans | Ammonium Nitrate, aq. Acetic Acid | cis-But-2-ene-1,4-diones | researchgate.net |

Diversification and Derivatization via Furan Substituent Manipulation

The furan ring in this compound serves as a versatile handle for introducing molecular diversity. Its susceptibility to various organic reactions allows for the synthesis of a wide array of derivatives with potentially novel properties. Key transformation strategies include electrophilic substitution, metal-catalyzed cross-coupling reactions, and cycloaddition reactions.

Electrophilic Aromatic Substitution: The furan nucleus is known to be more reactive towards electrophiles than benzene (B151609). acs.orgstudy.com In the case of 3-substituted furans, the directing effect of the substituent at the 3-position influences the regioselectivity of electrophilic attack. Generally, electrophilic substitution on 3-substituted furans can occur at the C2, C4, or C5 positions, with the outcome often depending on the nature of the substituent and the reaction conditions. For an azetidin-2-yl group, which is an alkyl substituent, electrophilic attack is anticipated to preferentially occur at the C2 and C5 positions due to the activating nature of the alkyl group.

Common electrophilic substitution reactions that can be envisioned for the diversification of this compound include:

Halogenation: Introduction of halogen atoms (Br, Cl, I) onto the furan ring can be achieved using various halogenating agents. These halogenated derivatives can then serve as precursors for further functionalization, such as in cross-coupling reactions.

Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can be further modified.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, expanding the carbon framework of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ysu.amresearchgate.net Halogenated derivatives of this compound can be utilized in reactions such as Suzuki, Stille, and Sonogashira couplings to introduce a variety of substituents, including aryl, vinyl, and alkynyl groups.

A hypothetical reaction scheme for the diversification of this compound via bromination followed by a Suzuki coupling is presented below:

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions, offering a pathway to complex polycyclic structures. acs.org This reactivity can be exploited to construct novel molecular scaffolds based on the this compound core.

While specific experimental data for the diversification of this compound is not extensively documented in publicly available literature, the established reactivity of furan and azetidine moieties provides a strong basis for these predicted transformations. The following table outlines potential derivatization reactions and the expected major products.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | 2-(2-Bromo-furan-3-yl)azetidine and 2-(5-Bromo-furan-3-yl)azetidine |

| Nitration | HNO₃, H₂SO₄, low temperature | 2-(2-Nitro-furan-3-yl)azetidine and 2-(5-Nitro-furan-3-yl)azetidine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CS₂ | 2-(2-Acetyl-furan-3-yl)azetidine and 2-(5-Acetyl-furan-3-yl)azetidine |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base, solvent | 2-(2-Aryl-furan-3-yl)azetidine or 2-(5-Aryl-furan-3-yl)azetidine |

Isomerization Pathways and Stereochemical Integrity

The stereochemical stability of the chiral center at the C2 position of the azetidine ring is a critical consideration in the synthesis and application of this compound and its derivatives. Isomerization or racemization at this center would lead to a loss of enantiopurity and potentially altered biological activity.

Ring-Chain Tautomerism: One potential isomerization pathway for 2-substituted azetidines involves ring-chain tautomerism, where the azetidine ring can open to form an enamine intermediate. This process is often facilitated by acid or base catalysis and can lead to epimerization at the C2 position. The stability of the azetidine ring in this compound is influenced by the electronic nature of the furan substituent and the substitution on the azetidine nitrogen. Electron-withdrawing groups on the nitrogen generally stabilize the ring and decrease the likelihood of ring opening.

Acid- and Base-Mediated Epimerization: The presence of the acidic proton at the C2 position of the azetidine ring could potentially lead to epimerization under basic conditions via the formation of a carbanion intermediate. Similarly, acidic conditions could promote ring opening and subsequent re-closure, also leading to a loss of stereochemical integrity. The inherent ring strain of the azetidine (approximately 25.4 kcal/mol) makes it more susceptible to such transformations compared to larger, less strained rings like pyrrolidine (B122466). rsc.orgrsc.org

Thermal Isomerization: In some cases, thermal energy can be sufficient to induce isomerization. For instance, thermal isomerization has been observed in the conversion of kinetically favored aziridines to the thermodynamically more stable azetidines. nih.gov While less common for the racemization of a single stereocenter within an existing azetidine ring, the possibility of thermally induced epimerization, particularly in derivatives with bulky substituents that might increase ring strain, cannot be entirely ruled out.

Maintaining the stereochemical integrity of this compound and its analogs during chemical transformations is paramount. Careful selection of reaction conditions, such as temperature, pH, and the nature of catalysts and reagents, is crucial to prevent unwanted isomerization. The following table summarizes factors that can influence the stereochemical stability of the C2 center.

| Factor | Influence on Stereochemical Integrity |

| N-Substituent | Electron-withdrawing groups generally increase stability and reduce the risk of ring-opening. |

| pH | Both strongly acidic and strongly basic conditions can promote isomerization. |

| Temperature | Elevated temperatures may increase the rate of isomerization. |

| Solvent | Polar solvents may facilitate ring-opening pathways. |

Computational Chemistry and Mechanistic Elucidation of 2 Furan 3 Yl Azetidine Chemistry

Quantum Chemical Studies on Azetidine (B1206935) Ring Formation Energetics and Stability

The formation of the four-membered azetidine ring is a thermodynamically challenging process due to inherent ring strain. researchgate.net Quantum chemical calculations, particularly density functional theory (DFT), have been instrumental in elucidating the energetic landscape of azetidine synthesis. Studies on analogous 2-arylazetidines reveal that the formation of the four-membered ring is often in competition with the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.netacs.org

Computational investigations have shown that while pyrrolidine derivatives are thermodynamically favored, the formation of azetidines can be kinetically controlled. researchgate.netacs.org For instance, in the ring closure of metalated benzylaminomethyloxirane, the transition states leading to the formation of azetidine were found to have lower Gibbs free energy of activation compared to those leading to pyrrolidine. acs.org This kinetic preference is a key factor that allows for the selective synthesis of the strained azetidine ring under specific reaction conditions. researchgate.net

| Product | ΔH (kJ mol–1) | ΔG (kJ mol–1) | Relative Stability |

|---|---|---|---|

| trans-2,4-disubstituted azetidine | -160.2 | -152.4 | Less Stable |

| cis-2,4-disubstituted azetidine | -128.8 | -120.8 | Less Stable |

| trans-2,5-disubstituted pyrrolidine | -267.1 | -245.1 | More Stable |

| cis-2,5-disubstituted pyrrolidine | -215.3 | -205.9 | More Stable |

Computational Modeling for Reaction Prediction and Substrate Scope in Azetidine Synthesis

Computational modeling has emerged as a powerful predictive tool in organic synthesis, enabling the rational design of experiments and the expansion of substrate scope. thescience.devmit.edu In the context of azetidine synthesis, computational models have been successfully employed to predict the outcome of photocatalyzed reactions. thescience.devmit.edubioquicknews.com These models are often based on the calculation of frontier orbital energies of the reactants. thescience.dev

For example, in the synthesis of azetidines from alkenes and oximes via a photocatalyzed reaction, the feasibility of the reaction was found to depend on the frontier orbital energy match between the two precursors. thescience.dev By calculating the orbital energies using density functional theory, researchers were able to predict which pairs of alkenes and oximes would react to form azetidines. thescience.devmit.edu This approach allows for the rapid screening of potential substrates in silico, saving significant experimental effort. mit.edu

Such computational screening could be applied to the synthesis of 2-(furan-3-yl)azetidine. By calculating the frontier orbital energies of 3-vinylfuran (B3031764) and a suitable nitrogen-containing precursor, it would be possible to predict the viability of their reaction under photocatalytic conditions. This predictive capability is crucial for expanding the range of accessible substituted azetidines. mit.edu Furthermore, computational models can also provide insights into factors affecting reaction yield, such as the availability of specific atoms for reaction. thescience.dev

| Computational Method | Predicted Parameter | Application |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Orbital Energies | Predicting reactivity of alkene-oxime pairs |

| DFT | Atomic Charges/Availability | Modeling factors that influence overall reaction yield |

Mechanistic Insights into Catalytic Azetidine Synthesis (e.g., Gold Catalysis, Photoredox Catalysis)

Catalytic methods have significantly advanced the synthesis of azetidines, and computational studies have been pivotal in understanding the underlying reaction mechanisms.

Gold Catalysis: Gold catalysts have been utilized in the synthesis of azetidines through various pathways. One such pathway involves the formation of reactive α-oxo gold carbenes from the intermolecular oxidation of terminal alkynes. nih.gov These intermediates can then undergo intramolecular N-H insertion to form azetidin-3-ones. nih.gov Another gold-catalyzed route to azetidines is the uncommon 4-exo-dig cyclization of N-tosyl homopropargyl amines. acs.orgnih.gov Computational studies can model the transition states of these cyclization reactions, providing insights into the factors that favor the formation of the four-membered ring over other potential products. Interestingly, a gold-catalyzed reaction of a furan-containing sulfonamide did not yield the expected azetidin-3-one (B1332698), but rather a ring-opened imine product, suggesting that the electron-rich furan (B31954) ring can facilitate the opening of the azetidine intermediate. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has become a prominent method for azetidine synthesis, particularly through intermolecular [2+2] photocycloadditions. rsc.orgnih.gov The aza Paternò-Büchi reaction, for instance, utilizes a photocatalyst to excite an oxime precursor to its triplet state, which then reacts with an alkene to form the azetidine ring. rsc.org Mechanistic studies, often supported by computational calculations, have shown that the triplet energy transfer from the photocatalyst to the oxime is a key step. rsc.org Computational modeling of the excited states of the reactants can help in understanding the reactivity and selectivity of these photochemical reactions. acs.org

Theoretical Analysis of Furan's Electronic Influence on Azetidine Reactivity and Selectivity

The furan ring is a π-rich heterocyclic system that is known to be more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.comyoutube.com This enhanced reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com When attached to an azetidine ring at the 2-position, the furan-3-yl group is expected to exert a significant electronic influence on the azetidine's reactivity and selectivity.

Theoretical analyses, such as DFT calculations, can quantify the electronic properties of this compound. These calculations can determine the charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential of the molecule. The electron-donating nature of the furan ring would likely increase the electron density on the azetidine ring, particularly on the nitrogen atom, potentially enhancing its nucleophilicity.

Furthermore, the furan ring can influence the regioselectivity of reactions involving the azetidine ring. For example, in reactions where the azetidine ring is opened, the furan substituent could stabilize a cationic intermediate at the C2 position through resonance, thereby directing the regiochemical outcome of the ring-opening. Computational studies on the stability of carbocation intermediates can provide a theoretical basis for predicting such selectivity. The increased torsional rigidity of oligomers containing furan compared to their thiophene (B33073) analogues suggests that the furan ring can also impart specific conformational preferences. acs.org

| Property of Furan | Predicted Effect on Azetidine Ring |

|---|---|

| Electron-donating nature | Increased electron density and nucleophilicity of the nitrogen atom |

| Ability to stabilize positive charge | Influence on the regioselectivity of ring-opening reactions |

| Aromaticity and rigidity | Potential to influence the conformational preferences of the molecule |

Research Applications and Structural Exploration of 2 Furan 3 Yl Azetidine Scaffolds

2-(Furan-3-yl)azetidine as a Versatile Synthetic Building Block and Intermediate

The this compound scaffold is a valuable building block in organic synthesis due to the distinct reactivity profiles of its constituent rings. Azetidines, as saturated four-membered nitrogen heterocycles, are characterized by significant ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. This inherent strain can be harnessed for selective ring-opening or ring-expansion reactions, providing access to a diverse array of acyclic amines and larger heterocyclic systems. rsc.org The rigid, three-dimensional structure of the azetidine (B1206935) ring is also a desirable feature in medicinal chemistry, where it can act as a bioisostere to improve the physicochemical properties of drug candidates.

The furan (B31954) moiety, on the other hand, is an electron-rich aromatic heterocycle that can participate in a variety of chemical transformations. nih.gov It can act as a diene in Diels-Alder reactions, enabling the construction of complex polycyclic systems. The furan ring can also be derivatized through electrophilic substitution reactions, although the regioselectivity can be a challenge. The linkage at the 3-position of the furan ring in this compound is less common than substitution at the more electronically accessible 2-position, presenting unique synthetic challenges and opportunities for accessing novel chemical space. The development of efficient synthetic routes to this specific isomer, such as the decarboxylative cross-coupling of azetidine-2-carboxylic acids with heteroaryl halides, is crucial for its broader application as a building block.

The juxtaposition of the strained, nitrogen-containing azetidine ring and the electron-rich furan ring may lead to unique and potentially unpredictable reactivity and stability profiles that warrant further investigation. This combination of properties makes this compound a promising intermediate for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. bham.ac.uknbinno.com

Design of Complex Molecular Architectures Featuring Azetidine-Furan Hybrids

The this compound scaffold serves as a valuable starting point for the design and synthesis of more complex molecular architectures, including spirocyclic, fused, and bridged systems. These intricate structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to enhanced biological activity and improved pharmacokinetic properties. nih.gov

Spirocyclic compounds, which feature two rings sharing a single atom, offer a high degree of structural rigidity and novelty. nih.gov The synthesis of spirocyclic systems containing an azetidine ring has been an active area of research. researchgate.net For instance, a series of novel 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s have been synthesized and characterized. mdpi.com These compounds were prepared through a multi-step sequence, and their structures were confirmed by NMR spectroscopy and mass spectrometry. mdpi.com The development of synthetic methodologies to access such spirocyclic scaffolds highlights the potential for creating diverse libraries of compounds for biological screening. nih.govresearchgate.netnih.gov The inherent three-dimensionality of spirocycles makes them attractive for "escaping from flatland" in medicinal chemistry, a strategy aimed at increasing the drug-likeness of synthetic compounds. mdpi.com

| Compound Name | General Structure | Synthetic Approach | Key Characteristics |

|---|---|---|---|

| 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s | A spirocyclic system with an azetidine ring fused to a furopyrimidine core. | Multi-step synthesis involving the construction of the furopyrimidine ring system followed by spirocyclization with an azetidine precursor. mdpi.com | High degree of three-dimensionality, potential for diverse substitution on the pyrimidine (B1678525) ring. mdpi.com |

| Azetidine-pyrrolidino isoindolone spiroheterocycles | A spirocyclic system containing azetidine, pyrrolidine, and isoindolone rings. | A two-step strategy involving a 1,3-dipolar cycloaddition followed by a palladium-catalyzed carbonylation-amination process. researchgate.net | Complex polycyclic scaffold with multiple stereocenters. researchgate.net |

Fused and bridged heterocyclic systems containing the azetidine-furan motif represent another important class of complex molecular architectures. mdpi.com The synthesis of such systems often relies on intramolecular cyclization reactions or cycloaddition strategies. mdpi.com For example, the furan ring in this compound can potentially act as a diene in an intramolecular Diels-Alder reaction, leading to the formation of bridged bicyclic systems. Furthermore, functionalization of the azetidine nitrogen or the furan ring can provide handles for subsequent ring-closing reactions to form fused systems. The development of synthetic routes to access diverse fused and bridged scaffolds from this compound is an area with significant potential for exploration. nih.gov

Development of Chiral Azetidine-Furan Scaffolds for Asymmetric Synthetic Methodologies

The development of chiral, enantiomerically pure azetidine-containing scaffolds is of great importance for their application in asymmetric synthesis and as chiral building blocks for pharmaceuticals. acs.orgresearcher.life While the synthesis of chiral azetidines can be challenging, several methods have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. nih.govnih.gov

The enantioselective synthesis of 2,3-disubstituted azetidines has been achieved through a copper-catalyzed boryl allylation of azetines, demonstrating a method to install two adjacent stereocenters with high control. acs.org Chiral C2-symmetric 2,4-disubstituted azetidine derivatives have also been synthesized and utilized as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net These methodologies could potentially be adapted for the asymmetric synthesis of this compound derivatives, providing access to enantiomerically pure building blocks. The resulting chiral azetidine-furan scaffolds could then be employed in the synthesis of complex chiral molecules or as chiral ligands in asymmetric catalysis. acs.orgnih.gov

| Methodology | Description | Potential Application to this compound |

|---|---|---|

| Asymmetric Addition to Glyoxylic Acid Derivatives | Zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime to produce enantiopure L-azetidine-2-carboxylic acid and its analogs. nih.gov | This method could be adapted to introduce the furan-3-yl group, potentially through a modified starting material or subsequent functionalization. |

| Copper-Catalyzed Boryl Allylation of Azetines | A highly enantioselective difunctionalization of azetines to provide access to chiral 2,3-disubstituted azetidines. acs.org | Could be applied to a furan-substituted azetine precursor to generate chiral this compound derivatives with controlled stereochemistry at both the 2- and 3-positions. |

| Gold-Catalyzed Intermolecular Oxidation of Alkynes | A flexible synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides, which can be further functionalized. nih.gov | A furan-containing N-propargylsulfonamide could be used as a starting material to generate a chiral azetidin-3-one (B1332698), which could then be converted to the desired this compound scaffold. |

Exploration of Novel Molecular Scaffolds for Chemical Space Expansion

The exploration of novel molecular scaffolds is a key strategy for expanding the accessible chemical space in drug discovery. nih.gov The this compound core, with its unique combination of a strained ring and an aromatic heterocycle, represents an underexplored area of chemical space. The development of synthetic routes to this scaffold and its derivatives opens up new avenues for the creation of diverse compound libraries with novel structural features. rsc.org

The incorporation of the this compound motif into larger molecules can lead to significant changes in their three-dimensional shape, polarity, and physicochemical properties. nih.gov This can be particularly advantageous in the design of compounds targeting the central nervous system, where properties such as solubility and membrane permeability are critical. nih.gov Spirocyclic azetidines, in particular, have been shown to be valuable as bioisosteres for common saturated six-membered heterocycles, offering novel and patent-free analogs of existing drugs. nih.gov The ability to generate a wide variety of fused, bridged, and spirocyclic ring systems from a densely functionalized azetidine ring system demonstrates the potential for significant chemical space expansion. nih.gov

Future Research Directions and Emerging Trends in 2 Furan 3 Yl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidine-Furan Systems

The synthesis of substituted azetidines, particularly with specific stereochemistry, remains a primary challenge for organic chemists. rsc.org Future research will increasingly focus on developing innovative and sustainable methods that are not only efficient but also environmentally benign.

Key emerging strategies include:

Catalytic Approaches: The use of metal catalysts offers a promising avenue for efficient azetidine (B1206935) ring formation. For instance, Lanthanum(III) triflate (La(OTf)₃) has been successfully employed in the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines, a method that notably tolerates a wide range of functional groups. nih.gov Adapting such catalytic systems to furan-containing substrates could provide a direct and atom-economical route to 2-(Furan-3-yl)azetidine and its derivatives.

Photocatalysis: Visible-light photocatalysis represents a powerful tool in modern organic synthesis. The intermolecular [2+2] photocycloaddition of imines and alkenes, promoted by an Iridium(III) photocatalyst, has been reported for the synthesis of azetidines. rsc.org Harnessing this aza-Paterno-Büchi reaction could enable the direct coupling of a furan-containing alkene with an appropriate imine, offering a green alternative that utilizes light as a renewable energy source. rsc.org

Bio-inspired Synthesis: Leveraging enzymatic or chemo-enzymatic strategies could provide highly stereoselective pathways to chiral azetidine-furan compounds, mimicking nature's synthetic precision while operating under mild, aqueous conditions.

| Methodology | Key Features | Potential Advantages for Azetidine-Furan Systems | Reference |

|---|---|---|---|

| Lanthanide Catalysis | Uses catalysts like La(OTf)₃; high regioselectivity. | High functional group tolerance, atom economy. | nih.gov |

| Visible-Light Photocatalysis | Employs light energy and a photocatalyst (e.g., Ir(III) complex). | Mild reaction conditions, uses renewable energy source. | rsc.org |

| Continuous Flow Chemistry | Reaction is performed in a continuously flowing stream. | Enhanced safety, scalability, precise control, and efficiency. | uniba.it |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Azetidine-Furan Compounds

A thorough understanding of the three-dimensional structure and electronic properties of this compound derivatives is crucial for predicting their reactivity and biological activity. While standard techniques like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) are fundamental for initial characterization, the complexity of these molecules necessitates the use of more advanced analytical methods. jmchemsci.comutq.edu.iqjmchemsci.com

Future research will rely heavily on a combination of sophisticated techniques:

Multidimensional NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning proton and carbon signals, especially in complex derivatives. These methods are critical for elucidating the connectivity between the furan (B31954) and azetidine rings and any appended functional groups. Advanced techniques like 2D HSQC have proven effective in analyzing complex linkages in furan-containing polymeric structures. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized compounds with high accuracy, providing definitive proof of a molecule's identity. nih.govmdpi.com

Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and absolute stereochemistry. bham.ac.ukresearchgate.net For novel or structurally complex azetidine-furan compounds, obtaining crystal structures will be a critical goal to validate synthetic outcomes and provide foundational data for computational modeling.

Vibrational Spectroscopy: Advanced IR and Raman spectroscopy can provide detailed insights into the vibrational modes of the molecule. mdpi.com Isotopic labeling, for instance, can be used in conjunction with these techniques to precisely assign specific bands, aiding in a deeper understanding of molecular structure and bonding. mdpi.com

| Technique | Information Provided | Importance for Azetidine-Furan Systems | Reference |

|---|---|---|---|

| 2D NMR (HSQC, HMBC) | Detailed molecular connectivity and structural framework. | Unambiguous assignment of complex spectra; confirms linkage between rings. | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Confirms molecular formula of novel compounds. | nih.govmdpi.com |

| Single-Crystal X-ray Diffraction | Absolute 3D structure, stereochemistry, bond parameters. | Provides definitive proof of structure and conformation. | bham.ac.ukresearchgate.net |

Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The integration of computational and theoretical chemistry with synthetic efforts is a powerful trend that accelerates the discovery process. This synergy allows for the rational design of molecules and synthetic routes, saving significant time and resources.

Key areas for this interdisciplinary approach include:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. Such computational studies have already been applied to understand the regioselectivity in the synthesis of azetidines and to evaluate the reactivity of cationic intermediates in furan chemistry. nih.govnih.gov Applying these methods to the synthesis of this compound can help optimize reaction conditions and predict stereochemical outcomes before extensive experimental work is undertaken.

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, computational methods like induced fit docking (IFD) are invaluable. nih.gov Researchers have successfully used IFD to model how complex nitrofuran-equipped spirocyclic azetidines interact with biological targets, such as bacterial enzymes. nih.govmdpi.com This approach allows for the prediction of binding affinities and modes, guiding the design of more potent and selective derivatives of this compound for specific therapeutic targets.

Prediction of Physicochemical and Spectroscopic Properties: Theoretical calculations can predict key molecular properties such as stability, electronic structure, and even NMR spectra. This predictive power helps in the interpretation of experimental data and can guide the design of molecules with desired characteristics. cnr.it

| Area of Research | Synthetic Chemistry (Experiment) | Theoretical Chemistry (Computation) | Reference |

|---|---|---|---|

| Reaction Development | Synthesizes azetidine ring via catalysis. | Uses DFT to model transition states and explain regioselectivity. | nih.gov |

| Medicinal Chemistry | Synthesizes and tests biological activity of furan-azetidine compounds. | Performs molecular docking to predict protein-ligand interactions and guide design. | nih.govmdpi.com |

| Structural Elucidation | Measures spectroscopic data (e.g., NMR). | Calculates theoretical spectra and properties to aid in data interpretation. | nih.govcnr.it |

Scalable and Efficient Synthesis for Broad Academic Utility

For this compound and its derivatives to become widely used scaffolds in academic and industrial research, the development of scalable and efficient synthetic routes is paramount. Many novel synthetic methods are initially developed on a small, milligram scale, which is insufficient for broader applications like library synthesis or material science.

Future efforts will need to address the following:

Process Optimization and Scale-Up: Adapting promising laboratory-scale syntheses for production on a multi-gram scale is a critical step. nih.gov This involves optimizing reaction conditions, minimizing purification steps, and ensuring the process is robust and reproducible.

Development of Versatile Building Blocks: A highly effective strategy is to synthesize stable, functionalized intermediates that can serve as versatile building blocks. For example, methods that produce azetidine- or furan-containing carboxylic acids create platforms for extensive derivatization through standard amide coupling or other reactions. acs.orgnih.gov This approach allows for the rapid generation of diverse chemical libraries for screening purposes.

Implementation of Enabling Technologies: As mentioned, continuous flow chemistry is a key technology for achieving scalability. Its inherent advantages in safety, efficiency, and automation make it an ideal platform for producing larger quantities of this compound, thus making this valuable compound more accessible to the broader scientific community. uniba.it

By focusing on these emerging research directions, the chemical community can overcome existing synthetic hurdles and unlock the full potential of the this compound scaffold, paving the way for new discoveries in materials science, catalysis, and medicine.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the azetidine ring into furan-containing heterocycles like 2-(Furan-3-yl)azetidine?

- The azetidine group can be introduced via aza-Michael addition reactions, where azetidine reacts with activated alkenes or electrophilic intermediates. For heterocyclic systems, stepwise synthesis often involves constructing the pyridine or furan scaffold first, followed by functionalization. For example, pyridine rings are synthesized via Hantzsch condensation (β-ketoesters + aldehydes + ammonia), and azetidine is introduced under controlled pH and temperature conditions .

- Key considerations : Use anhydrous conditions for moisture-sensitive intermediates and monitor reaction progress via TLC or LC-MS to avoid overfunctionalization.

Q. How is structural confirmation of this compound achieved post-synthesis?

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments and carbon frameworks, with characteristic shifts for azetidine (δ ~3.5–4.5 ppm) and furan (δ ~6.0–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO for this compound).

- InChI Key validation : Cross-referencing computed InChI keys (e.g., ZGXMAPFCVZMHRH-UHFFFAOYSA-N for analogous compounds) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in SAR studies of azetidine derivatives?

- Case Study : In dopamine transporter ligand design, structural modifications (e.g., replacing a 2,3-difluorobenzyl group with 4-fluorobenzyl in AZD4721) improved selectivity and plasma protein binding (PPB). Contradictions in activity may arise from stereochemical effects or assay variability.

- Methodology :

- Perform dose-response curves across multiple assays (e.g., radioligand binding vs. functional uptake).

- Use molecular dynamics simulations to assess conformational stability and binding pocket interactions .

Q. What computational approaches predict the binding interactions of this compound with enzymatic targets?

- Docking studies : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions, focusing on hydrogen bonding (azetidine N-H) and π-π stacking (furan ring).

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications (e.g., trifluoromethyl vs. nitro groups) .

- Limitation : Solvent effects and protonation states must be explicitly defined to avoid false positives.

Methodological and Analytical Challenges

Q. What experimental precautions are critical for azetidine ring formation under anhydrous conditions?

- Reagent handling : Use freshly distilled solvents (e.g., THF, DMF) and inert atmospheres (N/Ar) to prevent hydrolysis of azetidine intermediates.

- Temperature control : Exothermic reactions (e.g., aza-Michael additions) require ice baths to minimize side reactions.

- Storage : Azetidine derivatives are hygroscopic; store under inert gas at 2–8°C to prevent degradation .

Q. How should discrepancies in reaction yields for azetidine-functionalized heterocycles be investigated?

- Root-cause analysis :

- Catalyst optimization : Screen Pd/C, Cu(I), or organocatalysts for coupling reactions (e.g., Buchwald-Hartwig amination).

- Byproduct profiling : Use GC-MS or HPLC to identify undesired adducts (e.g., dimerization via azetidine ring opening).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.